4'-Azido-3'-deoxythymidine
Description
Structure
3D Structure
Properties
CAS No. |
130108-82-6 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-[(2R,5S)-5-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-6-4-15(9(18)12-8(6)17)7-2-3-10(5-16,19-7)13-14-11/h4,7,16H,2-3,5H2,1H3,(H,12,17,18)/t7-,10+/m1/s1 |
InChI Key |
MIXHWWCIYLMJQR-XCBNKYQSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@](O2)(CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)(CO)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Chemistry and Structural Modifications of 4 Azido 3 Deoxythymidine
Advanced Chemical Synthesis Pathways of 4'-Azido-3'-deoxythymidine
The synthesis of this compound (AZT) has been approached through various innovative pathways, starting from both carbohydrate and non-carbohydrate precursors. These methods aim for stereospecificity, high yield, and purity, often employing sophisticated chemical and enzymatic techniques.
Stereospecific Approaches from Carbohydrate and Non-Carbohydrate Precursors
The stereochemistry of nucleoside analogs is crucial for their biological activity. Consequently, stereospecific synthesis is a primary goal in the preparation of this compound.
From Non-Carbohydrate Precursors: An efficient, stereospecific total synthesis of AZT has been developed starting from crotonaldehyde (B89634), a non-carbohydrate material. ucla.edu This nine-step synthesis introduces chirality via the Sharpless epoxidation, allowing for the production of both D- and L-isomers of AZT. ucla.edu The key steps involve the conversion of crotonaldehyde to an allylic alcohol, followed by asymmetric epoxidation to create the chiral center. ucla.edu This method provides a versatile route to AZT and its analogs without relying on the chirality of natural sugars. ucla.edu
Optimization of Synthetic Routes for Improved Yield and Purity in Research Scale
The efficiency of synthetic routes is critical for both research and potential large-scale production. Optimization strategies often focus on reaction conditions and purification methods to maximize yield and ensure high purity.
A notable improvement in the synthesis of this compound involves the azidation of 5'-O-benzoyl-2,3'-anhydrothymidine. A Russian patent describes a method that increases the yield to 85-87% and reduces impurities by conducting the reaction in a mixture of a dipolar solvent and 1,4-dioxane (B91453) at 100-110°C. google.com The use of this specific solvent mixture was found to significantly increase the rate of the azidation process. google.com General principles for maximizing yield and purity in fine chemical synthesis include a deep understanding of reaction kinetics, the use of appropriate equipment like Agitated Nutsche Filter Dryers (ANFD) for efficient solid-liquid separation and drying, and minimizing product transfers to reduce loss. azom.com
Chemo-Enzymatic Methodologies for Intermediate Production
Chemo-enzymatic methods leverage the high selectivity of enzymes to perform specific transformations on chemically synthesized intermediates, often leading to greener and more efficient processes.
Design and Chemical Derivatization of this compound Analogs for Research
To explore structure-activity relationships and improve the properties of this compound, various analogs have been designed and synthesized. These modifications often target the phosphonate (B1237965) and sugar moieties to create prodrugs or to gain insights into the structural requirements for biological activity.
Synthesis and Evaluation of Phosphoramidate (B1195095) Derivatives as Prodrugs for Nucleotide Delivery in Cellular Models
Phosphoramidate prodrugs, often referred to as ProTides, are designed to mask the negative charges of the phosphate (B84403) group, thereby facilitating cell membrane penetration and intracellular delivery of the active nucleotide.
A series of monophosphate triester derivatives of this compound have been synthesized and evaluated. researchgate.net These compounds, which carry carboxyl-protected amino acids and alkyl or aryl groups on the 5'-phosphate, are prepared using phosphorochloridate chemistry. researchgate.netucl.ac.uk The antiviral activity of these phosphoramidates is highly dependent on the nature of the amino acid, with L-alanine often being the most effective. nih.gov The synthesis of these prodrugs can be achieved through various methods, including the coupling of a nucleoside with a pre-formed phosphorochloridate reagent. acs.org Evaluation of these derivatives in cellular models has shown that they can exhibit significant antiviral activity. researchgate.net Mechanistic studies suggest that the phosphoramidate bond is cleaved intracellularly to release the active monophosphate. ucl.ac.uk
| Derivative Type | Key Synthetic Feature | Evaluation Finding | Reference(s) |
| Alkyl Amino Acyl Phosphoramidates | Prepared via alkyl amino acyl phosphorochloridates. | Activity decreases as the spacer between the amino acid and the phosphoramidate bond increases. | ucl.ac.uk |
| Aryl Amino Acyl Phosphoramidates | Synthesized using phosphorochloridate chemistry with aryl groups. | Antiviral activity shows little dependence on the structure of the amino acid ester. | researchgate.net |
| (SATE)-monophosphate prodrugs | Coupling of the nucleoside monophosphate with S-pivaloyl-2-thioethanol. | Bis(t-Bu-SATE)-monophosphate prodrug synthesized in good yields. | acs.org |
| bis(POM)-monophosphate prodrugs | Coupling of AZT with bis(POM)-phosphorochloridate. | Desired prodrug formed in 47% yield. | acs.org |
Development and Assessment of Acyclic Derivatives for Structural-Activity Insights
Acyclic nucleoside analogs, which lack the furanose ring, are synthesized to probe the importance of the sugar moiety for biological activity and to potentially discover compounds with novel mechanisms of action.
Acyclic analogs of this compound have been synthesized as potential antiviral agents. acs.org One synthetic approach involves the Michael addition of silylated thymine (B56734) to α,β-unsaturated aldehyde acetals in the presence of a Lewis acid catalyst. acs.org The synthesis of 3'-azido-2',3'-dideoxy-2',3'-secothymidine and related analogs has also been reported, providing further examples of acyclic derivatives. Other research has focused on the synthesis of 9-(hexane-1,6-diol-3-yl)purines as a novel series of acyclic nucleoside analogs for antiviral evaluation. acs.org These studies on acyclic derivatives contribute to understanding the structural requirements for antiviral activity and may lead to the development of new therapeutic agents.
Preparation and Biological Characterization of Thiated Pyrimidine (B1678525) Nucleoside Analogs
The substitution of oxygen with sulfur at the C-4 carbonyl position of pyrimidine nucleosides, including analogs of 3'-azido-3'-deoxythymidine (AZT), is a strategy employed to increase lipophilicity. nih.gov This modification is intended to potentially improve the delivery of these compounds to the central nervous system without diminishing the antiviral activity of the parent molecule. nih.gov
The synthesis of 3'-azido-3'-deoxy-4-thiothymidine (B24524) was accomplished starting from 4-thiothymidine, using a methodology analogous to the one first developed for AZT synthesis. nih.gov Other related thiated compounds have also been synthesized. For instance, the thiation of 2',3'-didehydro-3'-deoxythymidine and 2',3'-didehydro-2',3'-dideoxyuridine (B559690) was achieved using Lawesson's reagent on their 5'-O-benzoate esters, which, after alkaline hydrolysis, yielded the desired 4-thio derivatives. nih.gov
Biological evaluation of these thiated analogs revealed varied activity. When tested for their ability to counteract the HIV-induced destruction of MT-2 and CEM cells, 2',3'-didehydro-3'-deoxy-4-thiothymidine (B1223663) and 3'-deoxy-4-thiothymidine (B1664128) showed moderate protective effects. nih.gov In enzymatic assays, 3'-azido-3'-deoxy-4-thiothymidine demonstrated a moderate affinity for rabbit thymus thymidine (B127349) kinase, with a noted inhibitory constant (Ki) of 54 microM. nih.gov The replacement of oxygen with sulfur often results in more intense parent ions under mass spectrometry analysis compared to their oxygen precursors. nih.gov
| Compound | Biological Activity / Finding | Source |
|---|---|---|
| 3'-azido-3'-deoxy-4-thiothymidine | Moderate affinity for rabbit thymus thymidine kinase (Ki = 54 µM). | nih.gov |
| 2',3'-didehydro-3'-deoxy-4-thiothymidine | Moderately active in protecting MT-2 and CEM cells against HIV-induced cytopathogenicity. | nih.gov |
| 3'-deoxy-4-thiothymidine | Moderately active in protecting MT-2 and CEM cells against HIV-induced cytopathogenicity. | nih.gov |
Exploration of Other Modified Nucleosides with in vitro Antiviral or Enzyme Inhibitory Activity
Beyond thiation, numerous other structural modifications of nucleosides related to this compound have been explored to discover compounds with potent antiviral or enzyme-inhibitory activities. These alterations target various parts of the nucleoside structure, including the sugar moiety, the nucleobase, and the phosphate group.
One area of focus has been the synthesis of 4'-substituted nucleosides. The introduction of an azido (B1232118) or methoxy (B1213986) group at the 4' position has been investigated. acs.org Another approach involves creating prodrugs by modifying the 5'-phosphate group. A series of monophosphate triester derivatives of AZT, designed as membrane-soluble prodrugs, were synthesized and tested against HIV-1. researchgate.net These phosphoramidate derivatives, which carry carboxyl-protected amino acids, showed significant antiviral effects that were highly dependent on the specific structure of the amino acid attached to the phosphate moiety. researchgate.net
Further modifications include the synthesis of phospholipid conjugates. For example, 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol (AZTTP-DSG) was synthesized and found to inhibit HIV-1 replication in CEM and HT4-6C cell lines. nih.gov Its potency was intermediate between its mono- and diphosphate (B83284) analogs. nih.gov Additionally, hybrid molecules have been created by linking AZT with other molecules, such as triterpenoids, through a triazole linker, which have demonstrated in vitro anticancer activities. researchgate.net
| Modified Nucleoside Analog | Modification Type | Observed In Vitro Activity | Source |
|---|---|---|---|
| 3'-azido-3'-deoxythymidine phosphoramidate derivatives | Carboxyl-protected amino acids on 5'-phosphate | Pronounced, selective anti-HIV-1 activity. | researchgate.net |
| 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol (AZTTP-DSG) | Phospholipid conjugate | Inhibited HIV-1 replication in CEM (IC50 = 0.33 µM) and HT4-6C (IC50 = 0.79 µM) cells. | nih.gov |
| 4'-Azido- and 4'-Methoxynucleosides | Substitution at the 4' position | Synthesized for anti-HIV activity evaluation. | acs.org |
| AZT-triterpenoid hybrids | Hybrid molecule with triazole linker | Showed in vitro anticancer activity against KB and Hep-G2 cell lines. | researchgate.net |
Strategies for Enhancing Molecular Properties for in vitro and in vivo (Non-human) Research
Modulation of Lipophilicity for Improved Cellular Permeability and Distribution in Model Systems
A significant challenge for many nucleoside analogs is their limited ability to cross cellular membranes due to their inherent polarity. researchgate.net To address this, a primary strategy is the modulation of the molecule's lipophilicity, which can enhance passive membrane permeability and improve distribution in biological systems. mdpi.comnih.gov
One effective method for increasing lipophilicity is the creation of prodrugs where charged or polar groups are masked. nih.gov Attaching lipophilic moieties to the parent compound is a common approach. mdpi.com For AZT, this has been achieved by creating phospholipid conjugates. The synthesis of 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol (AZTTP-DSG) represents a lipid prodrug approach designed for the intracellular delivery of the phosphorylated, active form of the antiviral agent. nih.gov These phospholipid derivatives serve as carriers to facilitate passage across the cell membrane. nih.gov
Another successful strategy is chemical modification of the nucleoside itself. The replacement of the 4-carbonyl oxygen with a sulfur atom (thiation) in pyrimidine nucleosides is performed specifically to enhance lipophilicity. nih.gov This modification leads to a significant increase in the partition coefficient (P value), a measure of lipophilicity, for derivatives of thymidine and 3'-deoxythymidine. nih.gov A dihydropyridine (B1217469) ester derivative of AZT was also synthesized as a prodrug that could be oxidized in rat brain cytosol to a charged pyridinium (B92312) form, a chemical lock-in system designed to sequester the drug in the central nervous system where it could then release AZT. kuleuven.be
| Strategy | Example Compound/Modification | Effect on Lipophilicity/Permeability | Source |
|---|---|---|---|
| Thiation | 3'-azido-3'-deoxy-4-thiothymidine | Significantly enhances lipophilicity (increased P value) compared to the oxygen precursor. | nih.gov |
| Lipid Prodrug | 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol (AZTTP-DSG) | Designed as a membrane-soluble prodrug for intracellular delivery of the nucleotide. | nih.gov |
| Chemical 'Lock-in' System | 5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl)-3'-deoxythymidine | Designed to be oxidized to a charged pyridinium derivative within the CNS to trap the compound. | kuleuven.be |
Molecular and Cellular Mechanisms of Action in Pre Clinical Investigations
Intracellular Enzymatic Activation and Phosphorylation Pathways
AZT is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to exert its therapeutic effect. nih.gov This activation is a multi-step process involving phosphorylation by host cellular kinases.
Role of Cellular Kinases in Formation of the Active 5'-Triphosphate Metabolite (AZT-TP)
The conversion of AZT to its active triphosphate form, AZT-5'-triphosphate (AZT-TP), is a sequential process catalyzed by cellular enzymes. patsnap.comclinpgx.org The initial and rate-limiting step is the phosphorylation of AZT to AZT-5'-monophosphate (AZT-MP). clinpgx.orgnih.gov This reaction is primarily mediated by thymidine (B127349) kinase 1 in the cytoplasm and thymidine kinase 2 in the mitochondria. clinpgx.orgnih.gov
Following the formation of AZT-MP, thymidylate kinase catalyzes its conversion to AZT-5'-diphosphate (AZT-DP). clinpgx.orgnih.gov The final phosphorylation step, from AZT-DP to the active AZT-TP, is carried out by nucleoside diphosphate (B83284) kinase. clinpgx.orgnih.gov This series of enzymatic reactions highlights the dependency of AZT's activation on the host cell's metabolic machinery.
Quantitative Analysis of Intracellular AZT-TP Levels in Cellular Models
Studies in various cellular models have been conducted to quantify the intracellular concentrations of AZT and its phosphorylated metabolites. In human peripheral blood mononuclear cells (hPBMCs) from healthy subjects administered a single oral dose of 600 mg of AZT, the intracellular concentrations of AZT, AZT-MP, AZT-DP, and AZT-TP peaked at 1.083, 1.500, 1.417, and 1.583 hours, respectively. nih.govnih.gov
The elimination half-life of these metabolites also varies, with AZT-MP having the longest half-life at 13.428 hours, followed by AZT-DP at 8.285 hours, and AZT-TP at 4.240 hours. nih.govnih.gov Notably, the accumulation of AZT-MP is a prominent feature, suggesting that the subsequent phosphorylation steps are less efficient. researchgate.net This accumulation of the monophosphate form can, in turn, inhibit thymidylate kinase, leading to a decrease in the intracellular pool of the natural deoxythymidine-5'-triphosphate (B1670264) (dTTP) and thereby enhancing the competitive advantage of AZT-TP. researchgate.net
| Compound | Time to Peak Concentration (hours) | Elimination Half-life (hours) |
|---|---|---|
| AZT | 1.083 | 2.493 |
| AZT-MP | 1.500 | 13.428 |
| AZT-DP | 1.417 | 8.285 |
| AZT-TP | 1.583 | 4.240 |
Inhibition of Viral Reverse Transcriptase (RT) Activity
The primary molecular target of AZT-TP is the viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV. sciencesnail.comsciencesnail.com AZT-TP interferes with the synthesis of viral DNA through a dual mechanism of competitive inhibition and DNA chain termination.
Mechanistic Characterization of Competitive Inhibition with Natural Deoxyribonucleotides
AZT-TP is a structural analog of the natural deoxythymidine triphosphate (dTTP). sciencesnail.com Due to this resemblance, AZT-TP competes with dTTP for binding to the active site of the viral RT. patsnap.comdroracle.ai The affinity of AZT-TP for HIV reverse transcriptase is significantly higher—approximately 100-fold greater—than for human DNA polymerases. sciencesnail.comstackexchange.com This selective binding is a cornerstone of its antiviral efficacy. By competitively inhibiting the binding of the natural substrate, AZT-TP effectively slows down the process of viral DNA synthesis.
Elucidation of DNA Chain Termination Mechanism via Lack of 3'-Hydroxyl Group
Beyond competitive inhibition, the incorporation of AZT-monophosphate into the growing viral DNA chain is the definitive step in its mechanism of action. patsnap.comdroracle.ai The structure of AZT is critically different from thymidine in that the 3'-hydroxyl group on the deoxyribose sugar is replaced by an azido (B1232118) group (-N3). sciencesnail.comsciencesnail.com The 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, a fundamental step in DNA elongation. sciencesnail.comsciencesnail.com
Once AZT-MP is incorporated into the DNA strand, the absence of this 3'-hydroxyl group makes it impossible for the DNA chain to be extended further. patsnap.comsciencesnail.com This premature cessation of DNA synthesis is known as chain termination. sciencesnail.comresearchgate.net The terminated DNA is non-functional and cannot be used to produce new virus particles, thus halting viral replication. sciencesnail.com
Interaction with Cellular Enzymes and Metabolic Pathways
The biological activity of 4'-Azido-3'-deoxythymidine is contingent upon its interactions with various cellular enzymes that mediate its activation and metabolism. Pre-clinical investigations have elucidated these complex pathways, revealing a nuanced relationship with both host and target enzymes.
Weak Inhibition of Specific Human DNA Polymerases (e.g., α and γ) in Cell-Free Systems
The triphosphate form of this compound (referred to as N3dTTP or ADRT-TP) demonstrates a selective action, potently inhibiting viral reverse transcriptases while showing significantly weaker inhibition against human DNA polymerases. In cell-free systems, human DNA polymerases α and δ did not incorporate detectable amounts of N3dTTP into DNA and were not inhibited by concentrations as high as 300 μM.
Inhibition Constants (Ki) of this compound Triphosphate (ADRT-TP) Against Various DNA Polymerases
| Enzyme | Template | Ki Value (μM) | Reference |
|---|---|---|---|
| HIV-1 Reverse Transcriptase | RNA | 0.009 | |
| HIV-1 Reverse Transcriptase | DNA | 0.95 | |
| Human DNA Polymerase α | - | 62.5 | |
| Human DNA Polymerase β | - | 150 |
Influence on Thymidylate Kinase Activity and AZT Activation
For this compound to become active, it must be phosphorylated intracellularly to its triphosphate form. This activation is a multi-step process mediated by cellular kinases. The conversion of the monophosphate form (AZTMP) to the diphosphate form by human thymidylate kinase (hTMPK) is the rate-limiting step in this activation pathway. The conversion of AZTMP by the human enzyme is notably slow, approximately 70-fold slower than the phosphorylation of the natural substrate, thymidine monophosphate (TMP).
In non-mitotic tissues like the heart and liver, this compound acts as a competitive inhibitor of thymidine kinase 2, the enzyme responsible for the initial phosphorylation of thymidine. Studies using isolated rat liver and heart mitochondria have determined the inhibition constant (Ki) for this competitive inhibition to be 14.0 ± 2.5 μM and 10.6 ± 4.5 μM, respectively. This inhibition can potentially lead to a depletion of mitochondrial thymidine triphosphate (TTP) stores, which may limit DNA replication.
Glucuronidation Pathways and Metabolite Characterization in Non-human Models
While this compound is not extensively metabolized in several laboratory animal models, including rats, mice, and dogs, a key metabolic pathway is glucuronidation. This process converts xenobiotics into more water-soluble metabolites for excretion. In vitro studies using rat and human liver microsomes have confirmed that the enzyme UDP-glucuronosyltransferase (UDPGT) catalyzes this reaction.
The primary metabolite formed is a 5'-O-glucuronide, identified as 3'-azido-3'-deoxy-5'-β-D-glucopyranuronosylthymidine (GAZT). This β-linked 5'-O-glucuronide was the only product formed in liver microsome preparations. Although the pathway exists in both species, there is a significant quantitative difference. The catalytic efficiency of UDPGT for this compound is 5- to 6-fold higher in human liver microsomes compared to rat liver microsomes, which may explain the more extensive biotransformation observed in humans.
Kinetic Parameters for the Glucuronidation of this compound
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Human | Km | Lower than rat | |
| Relative Catalytic Efficiency | 5-6 fold higher than rat | ||
| Rat | Km | Higher than human | |
| Relative Catalytic Efficiency | Lower than human |
Molecular Insights into Structure-Activity Relationships (SAR)
Contribution of the 3'-Azido Group to Biological Activity and Enzyme Interaction
The defining structural feature of this compound is the replacement of the 3'-hydroxyl (-OH) group of thymidine with an azido (-N3) group. This substitution is fundamental to its mechanism of action. Once the molecule is phosphorylated and incorporated into a growing DNA chain by a polymerase, the absence of the 3'-OH group makes it impossible to form the next 3'-5' phosphodiester bond, thereby terminating DNA chain elongation.
The 3'-azido group also influences the compound's interaction with enzymes. The low activity of human thymidylate kinase towards the monophosphate form has been attributed to the presence of the bulky azido group, which is thought to sterically hinder the approach of the enzyme's P-loop, a critical component for catalysis. The electronic structure of the azide (B81097) group is closely related to the molecule's bio-activities and its interactions with its environment.
Conformational Analysis and Correlation with Biological Activity (e.g., X-ray crystallography, furanose ring pucker)
Conformational analysis through molecular mechanics and quantum-mechanical methods has revealed that this compound possesses conformational properties very similar to its parent nucleoside, thymidine. This structural mimicry is crucial for its biological activity, as it allows the molecule to be recognized and processed by the same cellular kinases that activate thymidine.
The low-energy, preferred conformation of the molecule is characterized by specific structural features:
Sugar Pucker : The furanose (sugar) ring predominantly adopts a C3'-endo conformation.
Glycosidic Angle : The angle of the bond connecting the thymine (B56734) base to the sugar is in the anti range.
C4'-C5' Bond : The conformation around this bond is typically g+.
This remarkable similarity in the three-dimensional shapes of this compound and thymidine, particularly in aqueous solutions, is considered to have significant biological importance, explaining how it can effectively enter the metabolic pathway of the natural nucleoside before ultimately acting as a chain terminator.
Quantitative Structure-Activity Relationship (QSAR) Studies for Antiviral and Enzyme Inhibitory Effects
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound (also known as Zidovudine or AZT) and its derivatives, QSAR studies have been instrumental in understanding the structural requirements for potent antiviral activity, primarily through the inhibition of viral enzymes like reverse transcriptase (RT). These investigations aim to rationalize the design of new, more effective analogs with improved therapeutic profiles.
Early efforts to improve the therapeutic characteristics of AZT focused heavily on prodrug design and the synthesis of novel derivatives. nih.gov QSAR analyses provide a systematic framework to correlate specific physicochemical properties and structural features of these derivatives with their ability to inhibit HIV-1 replication and its key enzymes.
Research Findings from QSAR Models
Various QSAR models have been developed to elucidate the structural determinants of the anti-HIV activity of AZT analogs. These studies analyze parameters such as hydrophobicity, electronic properties, and steric factors to predict the biological activity of compounds.
One group-based QSAR (G-QSAR) study analyzed a dataset of 97 nucleoside reverse transcriptase inhibitors (NRTIs), including pyrimidine (B1678525) derivatives related to AZT, to identify the structural necessities for RT inhibition. researchgate.netmdpi.com The analysis revealed that specific structural modifications are crucial for enhancing anti-HIV activity. The statistically validated models from this study highlighted the importance of:
Hydrophobicity : The presence of higher hydrophobic groups was found to be essential for better anti-HIV activity. researchgate.net
Electronic and Steric Features : The models indicated that specific substitutions, such as a single-bonded bromine atom or a doubly aromatic bonded -NH group with lower electronegativity at certain positions on the molecule, contribute significantly to inhibitory potency. researchgate.net
Another QSAR analysis performed on a series of nih.govresearchgate.netnih.gov-thiadiazole-spiro-[3,3']-(2',4'-dideoxy-4'-C-ethynyl-ribofuranosyl)-thymine (TSAO-T) derivatives, which are also nucleoside analogs, identified the hydrophobic constant (π) and Hammett's electronic constant (σ) as the most important physicochemical parameters governing their anti-HIV-1 activity. tandfonline.com Dummy parameters were also used to account for the effects of specific structural alterations, such as the configuration of the sugar ring (e.g., β-D-ribo vs. β-D-xylo configuration). tandfonline.com
Furthermore, studies have explored the correlation of anti-HIV activity with the three-dimensional structure of the molecules, using electrostatic potential distribution and conformational analysis. nih.gov This type of analysis for AZT and other dideoxynucleosides helps in building a structure-activity profile that can contribute to the development of predictive QSAR models. nih.gov
The findings from these diverse QSAR approaches provide a rational basis for modifying the structure of this compound to enhance its antiviral efficacy. For instance, the attachment of amino acid moieties to AZT has been shown to result in derivatives with a similar or higher selectivity index than the parent drug. nih.gov
Data from QSAR Studies
The tables below summarize the key parameters and findings from representative QSAR studies on AZT analogs and related NRTIs.
| Descriptor Type | Specific Parameter | Influence on Antiviral Activity | Reference |
|---|---|---|---|
| Hydrophobic | Hydrophobic Constant (π) | Higher hydrophobicity in certain molecular regions is generally favorable for activity. | researchgate.nettandfonline.com |
| Electronic | Hammett's Constant (σ) | Electronic properties of substituents significantly modulate inhibitory potency. | tandfonline.com |
| Electronic | Electrostatic Potential | The distribution of charge across the molecule is correlated with its anti-HIV activity. | nih.gov |
| Steric/Structural | Dummy Parameters | Used to quantify the effect of specific structural features, like the sugar ring's configuration or the presence of particular functional groups. | tandfonline.com |
| Structural | Molecular Fragments (G-QSAR) | The presence of specific fragments (e.g., single-bonded -Br, aromatic -NH) at defined positions is crucial for high potency. | researchgate.net |
| Structural Modification | Observed Effect on Activity | Rationale/QSAR Insight | Reference |
|---|---|---|---|
| Addition of amino acid promoieties (e.g., Valine, Leucine) at the 5'-O-position | Similar or higher selectivity index compared to AZT. | Improves physicochemical properties, potentially enhancing cellular uptake or metabolic activation. | nih.gov |
| Substitution with 5-chloro-6-hydroxy-5,6-dihydro group | Resulted in no anti-HIV activity. | This bulky, hydrophilic modification likely disrupts the molecule's ability to interact with the target enzyme, reverse transcriptase. | nih.gov |
| Substitution with thio and methyl groups at the C-5' position | Modulates activity, providing data points for QSAR and Density Functional Theory (DFT) studies. | These modifications alter the electronic and steric properties at a key site for phosphorylation. | researchgate.net |
These QSAR studies collectively underscore that the antiviral and enzyme inhibitory effects of this compound derivatives are highly dependent on a delicate balance of hydrophobic, electronic, and steric properties. The insights gained from these computational models continue to guide the rational design of novel nucleoside analogs targeting viral replication.
Mechanisms of Resistance and Overcoming Resistance in Research Models
Characterization of Reverse Transcriptase (RT) Mutations Conferring Resistance to 4'-Azido-3'-deoxythymidine
Resistance to AZT is not conferred by a single mutation but rather by the accumulation of several key amino acid substitutions within the RT enzyme. These mutations, often referred to as thymidine (B127349) analogue mutations (TAMs), work in concert to diminish the drug's effectiveness.
Several specific mutations in the HIV-1 reverse transcriptase are strongly associated with resistance to AZT. Among the most well-characterized are D67N, K70R, T215F, and K219Q. nih.govjci.org The T215Y/F mutation is frequently one of the first to appear and is a major contributor to AZT resistance. jci.org These mutations are often found in combination in clinical isolates from patients who have undergone long-term AZT therapy. nih.gov The presence of multiple TAMs typically correlates with higher levels of resistance. nih.gov
Below is a table summarizing these key resistance mutations.
| Original Amino Acid | Position | Mutant Amino Acid(s) |
| Aspartic Acid (D) | 67 | Asparagine (N) |
| Lysine (B10760008) (K) | 70 | Arginine (R) |
| Threonine (T) | 215 | Phenylalanine (F) or Tyrosine (Y) |
| Lysine (K) | 219 | Glutamine (Q) |
Impact of Resistance Mutations on RT Expression and Proteolytic Stability in Cellular Models
The development of resistance to this compound (zidovudine, AZT) is primarily associated with specific mutations in the HIV-1 reverse transcriptase (RT) enzyme. nih.govquizlet.com While the primary effect of these mutations is on the enzymatic function, such as altering the binding affinity for AZT-triphosphate or enhancing its removal after incorporation, they can also have indirect effects on the expression and processing of the RT enzyme itself. nih.govaidsmap.com
The HIV-1 RT is not synthesized as an independent protein but as part of a larger Gag-Pol polyprotein precursor. This precursor must be cleaved by the viral protease to release the mature and functional RT subunits, p66 and p51. nih.govmdpi.com Research in cellular models has revealed a complex interplay between mutations conferring resistance to protease inhibitors (PIs) and the processing of RT. Viruses resistant to PIs can exhibit impaired protease function, leading to abnormalities in Gag-Pol processing. nih.gov In certain recombinant viruses carrying PI-resistant protease sequences, this impairment resulted in a significant decrease in the quantity of mature RT subunits and a corresponding reduction in RT activity within the viral particles. nih.gov
This interaction suggests that the stability and expression of functional RT are linked to the proteolytic environment within the cell and virion. Interestingly, this connection also influences susceptibility to RT inhibitors. In a single-cycle assay, a virus with AZT-resistance mutations that was processed by a drug-resistant, impaired protease showed a twofold increase in sensitivity to AZT compared to when it was processed by a wild-type protease. nih.gov This indicates that reduced or improper processing of RT can partially counteract the resistance conferred by mutations within the enzyme. Conversely, the presence of AZT-resistance mutations has been observed to partially rescue the replication defects associated with a mutated, less efficient protease, highlighting a delicate balance between the functions of these two viral enzymes. nih.gov
**4.4. Development of Strategies to Overcome Resistance in Pre-clinical Settings
The emergence of HIV-1 strains resistant to AZT has necessitated the development of novel nucleoside analogs capable of inhibiting these variants. Research in preclinical, in vitro models has focused on designing compounds that can either evade the resistance mechanisms or inhibit the mutated RT enzyme more effectively than the parent drug. Two prominent strategies have involved the modification of the nucleoside scaffold at the 4' position and the use of click chemistry to attach novel moieties to the 3'-azido group.
4'-Substituted Nucleoside Analogs
A successful approach has been the design and synthesis of a series of 4′-ethynyl (4′-E) nucleoside analogs. nih.gov These compounds were identified as potent inhibitors against a wide spectrum of HIV, including laboratory strains and multidrug-resistant clinical isolates. Unlike many nucleoside RT inhibitors (NRTIs), these analogs possess a 2'-deoxyribose configuration rather than a 2',3'-dideoxyribose structure. nih.gov
In vitro testing in MT-4 cells demonstrated that 4′-E-2′-deoxycytidine (4′-E-dC), 4′-E-2′-deoxyadenosine (4′-E-dA), and 4′-E-2′-deoxyguanosine (4′-E-dG) were highly potent, blocking HIV-1 replication with 50% effective concentrations (EC₅₀) in the nanomolar range (0.0003 to 0.01 µM). nih.gov Crucially, these 4'-E analogs maintained significant activity against various drug-resistant HIV-1 clones, including a key AZT-resistant strain, HIV-1M41L/T215Y. nih.gov The data below illustrates the efficacy of selected 4'-ethynyl purine (B94841) analogs against wild-type and AZT-resistant HIV-1.
| Compound | EC₅₀ (µM) against HIV-1LAI (Wild-Type) | EC₅₀ (µM) against HIV-1M41L/T215Y (AZT-Resistant) |
|---|---|---|
| 4′-E-dA | 0.0003 | 0.003 |
| 4′-E-dG | 0.01 | 0.009 |
AZT-Derived 1,2,3-Triazoles
Another innovative strategy has utilized "click chemistry" to modify the 3'-azido group of AZT, which is essential for its chain-terminating activity. This approach led to the first AZT-derived 1,2,3-triazoles with sub-micromolar potencies against HIV-1. nih.gov Structure-activity relationship (SAR) studies revealed that antiviral activity was dependent on two key features: the presence of a bulky aromatic ring and a 1,5-substitution pattern on the triazole ring. nih.gov
Biochemical analysis showed that the triphosphate forms of these analogs inhibit HIV-1 RT polymerase activity. nih.gov When tested against a highly AZT-resistant HIV strain (possessing D67N/K70R/T215F/K219Q mutations), a lead triazole analog demonstrated a significant advantage over AZT. While the resistant strain was 56-fold resistant to AZT, it was only 9-fold resistant to the novel analog, indicating that the modification successfully mitigated the impact of the resistance mutations. nih.gov
| Compound | EC₅₀ (µM) against Wild-Type HIV | EC₅₀ (µM) against AZT-Resistant HIV (D67N/K70R/T215F/K219Q) | Fold Resistance |
|---|---|---|---|
| This compound (AZT) | 0.14 | 7.8 | 56 |
| Triazole Analog 18a | 1.0 | 9.1 | 9 |
These preclinical studies demonstrate that rational drug design, focusing on structural modifications that interfere with known resistance mechanisms, can successfully generate novel analogs of this compound with potent activity against resistant HIV-1 strains. nih.govnih.gov
Research Methodologies and Experimental Models in 4 Azido 3 Deoxythymidine Studies
In Vitro Biological Assays for Compound Evaluation
In vitro biological assays are fundamental in determining the efficacy and mechanism of action of antiviral compounds. For 4'-Azido-3'-deoxythymidine, these assays have been crucial in quantifying its potency and understanding its effects on both viral and cellular processes.
To assess the antiviral activity of this compound against HIV, researchers utilize various human T-lymphocyte cell lines and primary cells that are susceptible to viral infection. These cell-based models mimic the in vivo environment where the virus replicates.
Commonly used cell lines include CEM (a human T-lymphoblastoid cell line) and MT-2 cells. Additionally, peripheral blood mononuclear cells (PBMCs) are used as a more physiologically relevant primary cell model. In these assays, the cells are infected with HIV and then cultured in the presence of varying concentrations of the compound. The effectiveness of this compound is determined by measuring the inhibition of viral replication and its protective effect against virus-induced cell death, known as the cytopathic effect.
One prominent cytopathic effect of HIV in these cell cultures is the formation of multinucleated giant cells, or syncytia, which result from the fusion of infected and uninfected cells. The ability of this compound to inhibit this syncytia formation is a key measure of its antiviral activity. For instance, in a coculture system using Molt-4 cells (a T-lymphoblastoid cell line) and a virus-producing counterpart, it was observed that while 0.1 µM of the compound could almost completely inhibit HIV replication from cell-free virus, higher concentrations were needed to significantly block the cell-to-cell transmission leading to giant cell formation nih.gov. This highlights the importance of using different assay endpoints to fully characterize antiviral activity. The antiviral potency in PBMCs is particularly noteworthy, with an EC50 (half-maximal effective concentration) reported to be significantly lower than other nucleoside analogs like tenofovir (B777) nih.gov.
| Cell Type | Assay Endpoint | Key Finding | Reference |
|---|---|---|---|
| PBMCs | HIV-1 Replication Inhibition (EC50) | Demonstrated potent antiviral activity, over 400-fold more potent than AZT under the same conditions. | nih.gov |
| Molt-4 cells | Inhibition of HIV-induced syncytia (giant cell) formation | Did not inhibit giant cell formation at concentrations that blocked cell-free virus replication, suggesting different potencies against different modes of viral spread. | nih.gov |
| H9 cells | Inhibition of p24 gag protein expression | Effectively blocked the expression of a key viral protein following exposure to the virus. | nih.gov |
The primary molecular target of this compound is the HIV reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into DNA. droracle.aiproteopedia.org To act as an inhibitor, the compound must first be phosphorylated by host cell kinases to its active 5'-triphosphate form.
Enzymatic assays are critical for directly measuring the inhibitory effect of the activated compound on its target enzymes. These assays typically use purified enzymes and synthetic substrates to quantify inhibition kinetics. For HIV RT, studies have shown that the triphosphate form of this compound acts as a competitive inhibitor with respect to the natural substrate, thymidine (B127349) 5'-triphosphate (dTTP). droracle.ai This means it competes for the same active site on the enzyme.
Beyond its primary target, the compound's interaction with cellular kinases is also a subject of study, as these interactions are crucial for its activation and can also be related to cellular toxicity. It has been demonstrated that this compound is a competitive inhibitor of thymidine kinase 2 (TK2), a mitochondrial enzyme. This inhibition can affect the phosphorylation of natural thymidine within mitochondria. nih.gov
| Enzyme | Inhibitor | Inhibition Type | Inhibition Constant (Ki) | Tissue/Source | Reference |
|---|---|---|---|---|---|
| Mitochondrial Thymidine Kinase 2 | This compound | Competitive | 10.6 ± 4.5 µM | Rat Heart | nih.gov |
| Mitochondrial Thymidine Kinase 2 | This compound | Competitive | 14.0 ± 2.5 µM | Rat Liver | nih.gov |
The precise mechanism of HIV RT inhibition is DNA chain termination. After the triphosphate of this compound is incorporated into the growing viral DNA strand, its 3'-azido group prevents the formation of the next phosphodiester bond, thus halting DNA synthesis. droracle.ainih.gov
Primer extension assays are used to directly visualize this chain termination event. In this setup, a short, labeled DNA primer is annealed to a longer RNA or DNA template. The reaction mixture includes HIV RT, the four natural deoxynucleoside triphosphates (dNTPs), and the triphosphate of this compound. The enzyme extends the primer until it incorporates the analog, at which point elongation stops. The resulting truncated DNA products are then separated by size using gel electrophoresis. The pattern of terminated fragments confirms that the compound acts as a chain terminator. nih.govnih.gov
Structural Biology Techniques for Molecular Insights
Structural biology provides a three-dimensional view of how drugs interact with their molecular targets, offering invaluable information for understanding their mechanism of action and for the rational design of new therapeutic agents.
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. This method has been instrumental in visualizing the interaction between this compound (in its activated form) and its target enzymes.
Researchers have successfully determined the crystal structures of HIV-1 RT in complex with an AZT-monophosphate (AZTMP)-terminated DNA primer. nih.gov These structures reveal the precise conformation of the inhibitor within the enzyme's active site after it has been incorporated. For example, the crystal structure of an RT-DNA-AZT-triphosphate complex has been solved at a resolution of 2.80 Å. rcsb.org Such structures provide a detailed map of the interactions between the inhibitor, the enzyme's amino acid residues, and the nucleic acid template-primer.
Furthermore, X-ray crystallography has been used to understand why the phosphorylation of the compound can be inefficient. A 2.3 Å resolution crystal structure of azido-thymidine diphosphate (B83284) bound to a mutant of nucleoside diphosphate (NDP) kinase revealed that the 3'-azido group displaces a lysine (B10760008) side chain involved in catalysis and cannot form a crucial hydrogen bond, explaining why it is a poor substrate for this enzyme. pnas.orgnih.gov
| PDB ID | Description | Resolution (Å) | Reference |
|---|---|---|---|
| 3V6D | Crystal structure of HIV-1 reverse transcriptase cross-linked with AZT-terminated DNA | 2.70 | rcsb.org |
| 1LWX | X-ray structure of azido-thymidine diphosphate in complex with a mutant Dictyostelium NDP kinase | 2.30 | nih.gov |
Computational chemistry and molecular dynamics (MD) simulations complement experimental techniques by providing dynamic insights into molecular interactions and electronic properties. These methods can model the behavior of molecules over time and calculate properties that are difficult to measure experimentally.
Density Functional Theory (DFT), a quantum mechanical modeling method, has been employed to study the structural and electronic properties of the azide (B81097) moiety in this compound. Such studies analyze how the electronic structure of the azide group is influenced by the rest of the molecule, providing insights into its reactivity and interaction with target enzymes.
MD simulations have been used to explore the dynamic behavior of enzymes like human thymidine kinase 1 in the presence of ligands. These simulations can reveal conformational changes in the enzyme upon binding, which are crucial for its catalytic activity. For example, simulations can show how the binding of a ligand affects the stability of specific loops within the enzyme, such as the one responsible for thymidine binding. acs.org This information is vital for understanding substrate specificity and the mechanism of phosphorylation.
Biochemical and Molecular Biology Approaches
Studies on DNA Synthesis Fidelity and Exonucleolytic Repair Mechanisms
This compound (also known as Zidovudine or AZT) operates as a chain terminator during DNA synthesis. nih.govfrenoy.eu Once incorporated into a growing DNA strand, its 3'-azido group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, thus halting elongation. droracle.ai The active form of the compound, AZT-5'-triphosphate (AZT-TP), is a competitive inhibitor of reverse transcriptase and DNA polymerases. droracle.ai
Studies have shown that AZT-TP is a specific DNA chain terminator in in vitro DNA polymerization reactions. nih.govfrenoy.eu For instance, in reactions catalyzed by the Klenow fragment of E. coli DNA polymerase I, AZT-triphosphate effectively terminates DNA chain elongation. nih.govfrenoy.eu While it is a potent inhibitor of viral reverse transcriptase, AZT-TP is a weak inhibitor of human cellular DNA polymerases α and γ. droracle.ai However, the mitochondrial DNA polymerase γ can be inhibited by AZT at concentrations achievable in vivo. droracle.ai
The fidelity of DNA synthesis can be compromised by the misincorporation of nucleotides. Some DNA polymerases possess a 3' to 5' exonuclease activity, also known as proofreading, which can remove misincorporated bases. youtube.com Research indicates that a 3'-exonuclease(s) partially purified from human cell lines can excise 3'-azido-3'-deoxythymidine monophosphate (AZTMP) from the 3' terminus of DNA. nih.gov Interestingly, high levels of AZTMP were found to inhibit this exonuclease, suggesting a potential impairment of the repair of AZT-terminated DNA. nih.gov In E. coli, it has been demonstrated that exonuclease III, rather than DNA polymerases, plays a significant role in the removal of AZT-monophosphate from DNA. nih.gov
Further investigations have explored the influence of the DNA template's primary structure on the incorporation of AZT-TP. nih.gov It was observed that with a genomic DNA template, chain termination occurred at noncomplementary sites with AZT-TP, a phenomenon not seen with an M13 DNA template. nih.gov This suggests that the sequence of the DNA template can influence the fidelity of DNA synthesis in the presence of AZT-TP. nih.gov
Quantitative Analysis of Protein Expression and Stability in Genetically Modified Cell Lines
While direct studies on the quantitative analysis of protein expression and stability in genetically modified cell lines specifically in the context of this compound are not extensively detailed in the provided search results, the broader impact of the compound on cellular processes allows for inferences. AZT is known to induce DNA damage, which can trigger cellular stress responses, including cell cycle arrest, to allow for DNA repair. nih.gov
The induction of DNA damage by AZT can lead to the activation of signaling pathways that modulate the expression and stability of various proteins involved in cell cycle control and DNA repair. nih.gov For example, the presence of AZT-induced DNA damage can lead to cell cycle checkpoint arrest, which involves a complex interplay of proteins that regulate cell cycle progression. nih.gov This arrest provides an opportunity for the cell to repair the damaged DNA before proceeding with division. nih.gov
The stability of proteins in response to AZT-induced stress is a critical factor in determining cell fate. The cellular machinery for protein degradation, such as the ubiquitin-proteasome system, plays a crucial role in removing damaged or misfolded proteins and in regulating the levels of key signaling proteins. The response of this system to the cellular stress caused by AZT would be a key area of investigation in genetically modified cell lines to understand the differential susceptibility or resistance to the compound's effects.
Analytical Methodologies for Research Sample Characterization
High-Performance Liquid Chromatography (HPLC) for Compound Detection and Purity Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the detection and purity analysis of this compound and its metabolites in research samples. This method allows for the separation, identification, and quantification of the compound and its phosphorylated forms (monophosphate, diphosphate, and triphosphate) within complex biological matrices.
In cellular pharmacology studies, HPLC is employed to determine the intracellular concentrations of AZT and its phosphorylated metabolites. For example, in studies with human T lymphoid cells (CCRF-CEM), HPLC analysis revealed the accumulation of AZT-5'-monophosphate (AZTMP), AZT-5'-diphosphate (AZTDP), and AZT-5'-triphosphate (AZTTP) over time. These studies have shown that CCRF-CEM cells can accumulate significant levels of AZTMP, which can subsequently be excreted into the medium. nih.gov The ability to quantify these species is crucial for understanding the metabolic activation of AZT and its subsequent effects on DNA synthesis.
The radiochemical purity of radiolabeled AZT, often used in metabolic studies, is also determined using techniques like thin-layer chromatography, which provides complementary information to HPLC. For instance, the purity of [5'-³H]AZT has been confirmed to be greater than 96.0% using such methods. frenoy.eu
Spectroscopic Techniques (e.g., UV, IR, NMR, Mass Spectrometry) for Structural Elucidation of Analogs
A variety of spectroscopic techniques are indispensable for the structural elucidation of this compound and its analogs. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. Both ¹H and ¹³C NMR would be routinely used to confirm the identity and purity of newly synthesized AZT analogs. The chemical shifts, coupling constants, and nuclear Overhauser effects provide detailed information about the stereochemistry and conformation of the nucleoside analog.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its fragments, which helps in confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confirmation of the molecular formula.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. For AZT, the characteristic absorption band of the azido (B1232118) group (N₃) would be a key diagnostic feature in the IR spectrum.
Ultraviolet (UV) Spectroscopy is useful for characterizing compounds containing chromophores. The thymine (B56734) base in AZT absorbs UV light at a characteristic wavelength, which can be used for quantification and to provide information about the electronic structure of the molecule.
These spectroscopic techniques, often used in combination, are essential for the unambiguous characterization of novel analogs of this compound, ensuring their structural integrity before their use in biological and biochemical studies.
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | AZT, Zidovudine |
| This compound-5'-monophosphate | AZTMP |
| This compound-5'-diphosphate | AZTDP |
| This compound-5'-triphosphate | AZTTP |
Future Research Directions and Translational Perspectives in Pre Clinical Investigations
Exploration of 4'-Azido-3'-deoxythymidine as a Scaffold for Multi-Target-Directed Ligands (MTDLs) in Antiviral Research
The chemical structure of this compound (also known as azidothymidine or zidovudine, AZT) has proven to be a valuable starting point for the development of novel antiviral agents. nih.gov A significant area of ongoing research is the use of the AZT framework as a scaffold for creating multi-target-directed ligands (MTDLs). nih.govresearchgate.net The MTDL approach aims to design single chemical entities that can simultaneously modulate multiple biological targets involved in the viral life cycle. This strategy is seen as a promising option to combat the emergence of drug-resistant viral strains, a common challenge with single-target agents. nih.gov
Molecular hybridization, a key medicinal chemistry tool, involves covalently linking two or more pharmacophores (the active parts of different drugs) to create a new hybrid molecule. nih.gov In the context of AZT, researchers have synthesized various hybrid compounds that incorporate the AZT core with other chemical moieties known to inhibit different viral targets. This allows for the potential to attack the virus at various stages of its replication cycle. nih.gov For example, 1,2,3-triazole functionalized thymidine (B127349) analogues derived from AZT have been synthesized and identified as potential antiviral agents. researchgate.net The rationale behind this approach is that such MTDLs could offer improved efficacy, a better resistance profile, and potentially enhanced cell permeability compared to administering multiple individual drugs. nih.gov
The versatility of the AZT scaffold allows for chemical modifications at different positions, enabling the attachment of various functional groups designed to interact with secondary targets. Research in this area focuses on systematically exploring these AZT-based compounds as potential MTDLs for treating viral infections like HIV. nih.govresearchgate.net Critical analysis of these hybrid molecules helps in understanding the structure-activity relationships required for potent multi-target activity. The findings suggest that AZT hybrids are a worthwhile area of exploration for identifying highly active compounds that target diverse steps of a virus's replication process. nih.gov
Application of this compound in Studies of DNA Repair and Genome Stability
This compound is widely recognized for its ability to act as a DNA chain terminator. nih.gov The substitution of the 3'-hydroxyl group with an azido (B1232118) group prevents the formation of the phosphodiester bond necessary for DNA chain elongation by DNA polymerases. nih.gov While this is the basis of its therapeutic action against reverse transcriptase, its incorporation into cellular DNA can have genotoxic effects, making it a useful tool for studying DNA repair mechanisms and genome stability. nih.gov
When AZT is incorporated into DNA, it can lead to the formation of single-strand DNA (ssDNA) gaps and double-strand DNA (dsDNA) breaks, which are significant threats to genomic integrity. nih.gov The cellular response to this type of DNA damage involves the activation of complex DNA repair pathways. Studies using bacterial models have shown that the RecFOR pathway, which specifically responds to single-strand gaps, is crucial for tolerance to AZT-induced damage. nih.gov This pathway facilitates the loading of the RecA protein onto the ssDNA, which in turn activates the broader SOS response to DNA damage. nih.gov These findings suggest that the incorporation of AZT into nuclear and mitochondrial DNA has the potential to promote genetic instability. nih.gov
Conversely, research has also investigated whether AZT directly interferes with the DNA repair machinery itself. One study specifically examined the effect of AZT on the repair of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), the major DNA lesions induced by ultraviolet (UV) radiation, within the hamster dihydrofolate reductase (DHFR) gene. The results of this particular study indicated that, at the concentrations tested, AZT did not inhibit the gene-specific repair of these UV-induced lesions. nih.gov The use of AZT in such studies helps to delineate the specific lesions it can cause and to understand the cellular mechanisms, such as the role of specific exonucleases, that are employed to repair the damage and maintain genome stability. nih.gov
Investigation of this compound and its Analogs in Other Enzyme Systems and Biological Pathways (e.g., Carbonic Anhydrase inhibition)
Beyond its well-established role as a reverse transcriptase inhibitor, the this compound scaffold is being explored for its potential to interact with other enzyme systems, opening new avenues for therapeutic applications. A notable example is the investigation of AZT derivatives as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including tumorigenesis. acs.org
Researchers have synthesized dual-hybrid inhibitors by linking the AZT molecule to other pharmacophores known to inhibit CAs. Using "click chemistry," AZT has been conjugated with moieties that target tumor-associated CAs, such as CA IX and XII. acs.org This multi-target approach aims to combine the antitelomerase activity of AZT with the anticancer effects of CA inhibition. acs.org Certain hybrid compounds have demonstrated potent in vitro inhibition against CA IX and XII, with inhibition constants (Kᵢ) in the low nanomolar range, alongside strong antitelomerase activity in cancer cell lines. acs.org High-resolution X-ray crystallography has been used to determine the binding modes of these derivatives to CAs, providing a structural basis for the further development of compounds that can selectively target tumor cells. acs.org
Another area of investigation involves the effect of AZT on mitochondrial enzyme systems. Studies have shown that AZT can act as a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria. nih.gov This inhibition is catalyzed by the enzyme thymidine kinase 2. The inhibition constants (Kᵢ) were determined to be 10.6 µM in heart mitochondria and 14.0 µM in liver mitochondria. This suggests that AZT can interfere with the mitochondrial nucleotide salvage pathway, potentially leading to a depletion of mitochondrial TTP stores, which could in turn limit mitochondrial DNA replication. nih.gov
Table 1: In Vitro Inhibition Data of Selected AZT-Hybrid Compounds Against Carbonic Anhydrase (CA) Isoforms
| Compound | Target CA Isoform | Inhibition Constant (Kᵢ) (nM) |
|---|---|---|
| 1b | hCA IX | 45.4 |
| 1b | hCA XII | 38.8 |
| 7b | hCA IX | 25.3 |
| 7b | hCA XII | 10.9 |
| 8b | hCA IX | 9.8 |
| 8b | hCA XII | 7.9 |
| 11b | hCA IX | 58.7 |
| 11b | hCA XII | 45.3 |
Data sourced from J. Med. Chem. 2020, 63, 11, 5675–5687. acs.org
Development of Advanced Synthetic Methodologies for Novel this compound Derivatives
The continued interest in this compound and its analogs has driven the development of advanced and efficient synthetic methodologies to create novel derivatives with improved properties. These strategies range from the total synthesis of the core molecule to the chemical modification of existing AZT to produce prodrugs and other conjugates. ucla.edunih.gov
One approach reported an efficient, stereospecific total synthesis of AZT starting from a simple achiral molecule, crotonaldehyde (B89634). This multi-step synthesis introduces the necessary chirality via a Sharpless asymmetric epoxidation, a powerful technique that allows for the creation of specific stereoisomers. ucla.edu This method is significant because it is adaptable for the preparation of not only D-AZT but also its enantiomer (L-AZT) and other analogs from the same starting material. ucla.edu
Another major focus of synthetic development is the creation of prodrugs, which are inactive or less active precursors that are metabolized into the active drug within the body. Many of these synthetic strategies target the 5'-hydroxyl (5'-OH) group of the AZT molecule. nih.gov For instance, various enzymatically labile alkyl groups have been attached to the 5'-OH function through carbonate, carbamate, or ester linkages. nih.gov A particularly interesting series involves 3'-azido-3'-deoxythymidin-5'-yl O-(ω-hydroxyalkyl) carbonate derivatives. These compounds are designed to undergo rearrangement through an intramolecular cyclic process during their enzymatic hydrolysis, which has been suggested to contribute to their enhanced anti-HIV-1 activity. nih.gov One such derivative was found to be 30 to 50 times more potent than the parent AZT drug in cell-based assays. nih.gov
Furthermore, novel phosphoramidate (B1195095) derivatives of AZT have been prepared using phosphorochloridate chemistry. researchgate.net These compounds are designed as membrane-soluble prodrugs of the bioactive nucleotide, AZT monophosphate (AZTMP). The synthesis involves asymmetrically substituting the 5'-phosphate with amino acids (with the carboxyl group protected) and alkyl chains, leading to derivatives with significant antiviral effects. researchgate.net
Harnessing Artificial Intelligence and Machine Learning for this compound Analog Design and Property Prediction in Medicinal Chemistry Research
In the context of AZT, ML models can be trained on existing data from known nucleoside analogs to learn the complex relationships between chemical structure and antiviral potency, selectivity, or other desired properties. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models, a classical ML technique, can be developed to predict the efficacy of new AZT derivatives against specific viral targets. More advanced deep learning methods, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), can learn from molecular graphs or SMILES strings to predict a wide range of ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This allows chemists to prioritize the synthesis of analogs that are predicted to have favorable pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating the antiviral efficacy of AZT in vitro and in vivo?
- Methodological Answer: Use primary human peripheral blood mononuclear cells (PBMCs) or established T-cell lines (e.g., MT-4, CEM) infected with HIV-1 strains (e.g., IIIB or clinical isolates) to assess inhibition of viral replication via p24 antigen ELISA or reverse transcriptase activity assays . For in vivo studies, employ rhesus monkeys or humanized mouse models to evaluate pharmacokinetics (PK) and viral load reduction. Dose ranges should align with clinical data (e.g., 10–40 mg/kg/day IV in primates) .
Q. How does AZT's mechanism of action differ from other nucleoside reverse transcriptase inhibitors (NRTIs) like ddI or ddC?
- Methodological Answer: AZT acts as a chain terminator after incorporation into viral DNA by HIV-1 reverse transcriptase (RT). Unlike ddI (which lacks a 3'-OH and 3'-azido group), AZT’s 3'-azido moiety sterically hinders RT processivity. Confirm specificity using RT polymerase assays with radiolabeled dNTPs and AZT-triphosphate (AZT-TP), comparing inhibition kinetics (e.g., Ki values) against other NRTIs .
Q. What analytical methods are recommended for quantifying AZT and its metabolites in biological matrices?
- Methodological Answer: Use HPLC-UV or LC-MS/MS with stable isotope-labeled internal standards (e.g., AZT-d4). For metabolite profiling (e.g., AZT-glucuronide), employ enzymatic hydrolysis with β-glucuronidase followed by solid-phase extraction. Validate methods per FDA guidelines for sensitivity (LOQ < 10 ng/mL) and matrix effects .
Advanced Research Questions
Q. How can researchers experimentally dissect the role of specific RT mutations (e.g., M41L, T215Y) in AZT resistance?
- Methodological Answer: Construct HIV-1 RT mutants via site-directed mutagenesis and clone into infectious molecular clones (e.g., pNL4-3). Measure IC50 shifts in antiviral assays using MT-4 cells. Perform in vitro RT processivity assays with homopolymeric templates (e.g., poly(rA)/oligo(dT)) to quantify pyrophosphorolysis resistance, a hallmark of AZT resistance mutations .
Q. What strategies mitigate AZT-induced mitochondrial toxicity in long-term studies?
- Methodological Answer: Assess mitochondrial DNA (mtDNA) depletion in primary human lymphocytes or HepG2 cells using qPCR for mtDNA/nuclear DNA ratios. Co-administer antioxidants (e.g., N-acetylcysteine) or thymidine analogs (e.g., LDT) to bypass AZT-induced thymidine kinase inhibition. Validate with Seahorse metabolic flux analysis to measure oxidative phosphorylation deficits .
Q. How can drug delivery systems improve AZT's bioavailability and reduce dosing frequency?
- Methodological Answer: Optimize transdermal formulations using chemical enhancers (e.g., isopropyl myristate) or polymeric membranes (e.g., polyethylene glycol). Characterize steady-state flux (Jss) via Franz diffusion cells with human skin equivalents. For oral delivery, synthesize cycloSaligenyl pronucleotides to enhance cellular uptake of AZT-TP, validated by intracellular pharmacokinetic profiling .
Q. What computational approaches predict synergistic combinations of AZT with other antiretrovirals?
- Methodological Answer: Apply non-parametric synergy models (e.g., Gaussian processes) to dose-response matrices generated from high-throughput assays (e.g., HIV-1 inhibition with AZT + ddI). Validate predictions in primary cell models using Bliss independence or Loewe additivity metrics. Prioritize combinations showing >10-fold reduction in viral replication vs. monotherapy .
Data Contradictions and Resolution
Q. Why do some studies report AZT resistance mutations (e.g., Q151M) conferring cross-resistance to other NRTIs, while others observe restored AZT sensitivity?
- Resolution: The Q151M mutation alone confers resistance to ddI/ddC but suppresses AZT resistance when combined with thymidine analog mutations (TAMs; e.g., M41L). Use site-directed mutants in phenotypic assays to map epistatic interactions. Structural modeling (e.g., HIV-1 RT crystal structures) reveals steric clashes between AZT-TP and mutant RTs, explaining context-dependent resistance .
Q. How to reconcile discrepancies in AZT's hepatotoxicity reported across in vitro and animal models?
- Resolution: Species-specific differences in thymidine kinase isoforms affect AZT phosphorylation. Use human hepatocytes (e.g., HepaRG) instead of rodent models. Measure AZT-TP accumulation via LC-MS and correlate with mtDNA damage. Adjust dosing to reflect human PK parameters (e.g., Cmax = 1–2 µM) to avoid supra-physiological toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
